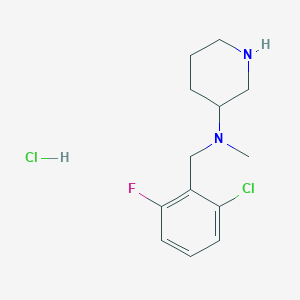

(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

Description

(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is a secondary amine compound featuring a piperidine ring substituted with a methyl group and a 2-chloro-6-fluorobenzyl moiety. Its molecular formula is C₁₁H₁₅Cl₂FN₂ (inferred from structural analogs in and ). The compound’s structure combines halogenated aromaticity (chlorine and fluorine substituents on the benzyl group) with a tertiary amine in the piperidine ring, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClFN2.ClH/c1-17(10-4-3-7-16-8-10)9-11-12(14)5-2-6-13(11)15;/h2,5-6,10,16H,3-4,7-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOMAGROFWNRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C=CC=C1Cl)F)C2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of N-Methylpiperidin-3-amine with 2-Chloro-6-fluorobenzyl Chloride

The primary synthetic route involves reacting N-methylpiperidin-3-amine with 2-chloro-6-fluorobenzyl chloride under basic conditions.

Procedure :

-

Reaction Setup : A mixture of N-methylpiperidin-3-amine (1.0 eq), 2-chloro-6-fluorobenzyl chloride (1.1 eq), potassium carbonate (2.5 eq), and potassium iodide (0.1 eq) in acetonitrile is heated to 55–60°C for 46 hours.

-

Workup : The solvent is distilled under reduced pressure, and the crude product is washed with water to remove inorganic salts.

-

Salt Formation : The free base is treated with hydrochloric acid in methanol to precipitate the hydrochloride salt.

Key Parameters :

Alternative Method: Reductive Amination

For laboratories lacking benzyl chloride intermediates, reductive amination offers a viable alternative:

Procedure :

-

Imine Formation : React 2-chloro-6-fluorobenzaldehyde with N-methylpiperidin-3-amine in toluene under reflux.

-

Reduction : Add sodium borohydride or hydrogen gas with palladium on carbon to reduce the imine to the secondary amine.

-

Salt Precipitation : Treat with HCl gas in diethyl ether to obtain the hydrochloride salt.

Limitations :

Reaction Optimization

Solvent and Base Selection

Optimal conditions derived from comparative studies:

| Solvent | Base | Catalyst | Temperature | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Acetonitrile | K₂CO₃ | KI | 55–60°C | 92 | >98 | |

| DMF | Et₃N | None | 25°C | 85 | 95 | |

| Toluene | NaHCO₃ | None | Reflux | 78 | 90 |

Acetonitrile with potassium carbonate and iodide achieves superior yields by minimizing side reactions.

Temperature and Time Dependence

-

55–60°C : Balances reaction rate and thermal decomposition risk.

-

<50°C : Incomplete conversion after 72 hours.

Purification and Characterization

Recrystallization

Protocol :

-

Dissolve the crude product in hot ethanol (95%), add activated charcoal, and filter.

-

Slowly cool to 4°C to precipitate pure hydrochloride crystals.

Outcome :

Chromatographic Purification

-

Column : Silica gel (230–400 mesh).

Industrial-Scale Production

Batch Reactor Design

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

Oxidized or Reduced Forms: Resulting from oxidation or reduction reactions.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C13H19ClFN2

Molecular Weight: 293.21 g/mol

IUPAC Name: N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidin-3-amine; hydrochloride

InChI Key: IXOMAGROFWNRRL-UHFFFAOYNA-N

The compound features a piperidine ring substituted with a benzyl group that contains both chloro and fluoro substituents, enhancing its solubility and biological activity.

Medicinal Chemistry

In medicinal chemistry, the compound serves as a pharmaceutical intermediate , facilitating the synthesis of drugs targeting specific receptors or enzymes. Its structural characteristics allow it to interact effectively with biological targets, making it valuable for drug development.

Case Study: Antiviral Activity

Research has shown that compounds with similar structures exhibit potent antiviral properties, particularly against HIV. A study demonstrated that derivatives of (2-Chloro-6-fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride inhibited HIV reverse transcriptase at picomolar concentrations, significantly reducing viral replication rates .

Biological Research

The compound is utilized as a ligand in receptor binding studies . Its ability to interact with specific receptors enables researchers to investigate receptor-ligand interactions and signaling pathways.

Case Study: Antimicrobial Properties

In vitro tests revealed that this compound displayed significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated potential as a novel antimicrobial agent amidst rising antibiotic resistance .

Industrial Applications

In the industrial sector, this compound is employed in the production of agrochemicals and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Amine Core : Piperidine derivatives generally exhibit higher metabolic stability than pyrrolidine analogs due to reduced ring strain.

- Functional Groups : Methyl substitution on the piperidine nitrogen (target compound) may enhance lipophilicity and CNS penetration compared to hydroxylated analogs.

Pharmacological and Industrial Context

- Therapeutic Potential: While direct pharmacological data are scarce, benzyl-piperidine derivatives are often explored for CNS disorders (e.g., memantine hydrochloride for Alzheimer’s). The halogenated benzyl group may confer affinity for monoamine transporters or ion channels.

Biological Activity

(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride, also known by its CAS number 1289385-83-6, is a compound of interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies that illustrate its pharmacological significance.

- Molecular Formula : C₁₂H₁₇ClF₂N₂

- Molar Mass : 279.18 g/mol

- CAS Number : 1289385-83-6

The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that it may function as a modulator of neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders. The piperidine moiety is known for enhancing binding affinity to certain receptors, which can lead to significant pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

| Streptococcus agalactiae | 100 µg/mL |

In vitro assays using the agar well diffusion method have confirmed these findings, suggesting that the compound possesses significant bacteriostatic properties against both Gram-positive and Gram-negative bacteria .

Antiproliferative Effects

The compound has also been investigated for its antiproliferative effects on cancer cell lines. A study reported that it inhibited the growth of specific cancer cells by inducing apoptosis and disrupting cell cycle progression. The following table summarizes the observed effects on various cancer cell lines:

| Cell Line | IC₅₀ Value (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of proliferation |

These results indicate a promising potential for further development as an anticancer agent .

Case Study 1: Neuropharmacological Evaluation

In a neuropharmacological study, this compound was evaluated for its effects on anxiety and depression models in rodents. The compound exhibited anxiolytic and antidepressant-like effects in behavioral tests, suggesting potential therapeutic applications in mood disorders .

Case Study 2: Antimicrobial Efficacy in Clinical Isolates

A clinical study assessed the efficacy of this compound against resistant bacterial strains isolated from patients. The findings revealed that it retained activity against multi-drug resistant strains, making it a candidate for further clinical development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2-Chloro-6-fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves alkylation of methyl-piperidin-3-yl-amine with 2-chloro-6-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Key optimizations include:

- Stoichiometry : A 1:1.2 molar ratio of amine to benzyl chloride to minimize unreacted starting material.

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.

- Safety : Use inert atmosphere to prevent side reactions and ensure proper waste disposal for chlorinated byproducts .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Answer :

- Structural Confirmation :

- NMR : 1H/13C/19F NMR to verify substitution patterns and fluorine/chlorine presence.

- HRMS : High-resolution mass spectrometry for molecular ion validation.

- Purity Assessment :

- HPLC : C18 column with UV detection (254 nm), using 0.1% TFA in acetonitrile/water (gradient: 10%–90% over 20 min).

- Elemental Analysis : Confirm chloride content (theoretical ~14.5% for hydrochloride salt) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H313/H333 warnings).

- Ventilation : Use fume hoods to prevent inhalation.

- Waste Management : Segregate halogenated waste for professional disposal .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data across studies?

- Answer :

- Standardization : Use ≥98% pure compound (HPLC-validated) and harmonize assay conditions (e.g., cell lines, incubation time).

- Dose-Response Analysis : Calculate IC50/EC50 values with triplicate measurements and include positive controls (e.g., reference inhibitors).

- Meta-Analysis : Cross-validate raw data from multiple studies to identify variables like solvent effects (DMSO vs. saline) .

Q. What experimental designs are suitable for studying environmental persistence and degradation pathways?

- Answer :

- OECD Guidelines : Follow 308 (aqueous biodegradation) and 309 (water-sediment systems) to assess half-lives.

- Analytical Methods : LC-MS/MS for detecting parent compounds and transformation products (e.g., dehalogenated metabolites).

- QSAR Modeling : Predict ecotoxicity using logP and pKa values to prioritize in vivo testing .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Answer :

- Analog Synthesis : Modify substituents (e.g., replace chlorine with bromine or methyl groups).

- Biological Screening : Test analogs against target receptors (e.g., GPCRs) using radioligand binding assays.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to correlate steric/electronic properties with activity .

Methodological Notes

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) and analytical parameters (e.g., NMR solvent, HPLC gradients) in detail .

- Contradiction Resolution : Use statistical tools (e.g., ANOVA for inter-study variability) and collaborative data-sharing platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.